JNK Inhibitor VIII

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biochemical and Functional Properties

JNK Inhibitor VIII exhibits high potency and selectivity across the JNK isoforms.

| Property | JNK1 | JNK2 | JNK3 |

|---|---|---|---|

| Binding Affinity (Ki) | 2 nM [1] | 4 nM [1] | 52 nM [1] [2] |

| Cellular Activity (EC₅₀) | Inhibits c-Jun phosphorylation (Ser63) with an EC₅₀ of 920 nM in HepG2 cells [1] |

Its key reported functions include:

- Suppresses Apoptosis: The inhibitor has been shown to suppress apoptosis, caspase cleavage, and cytochrome C release [3].

- Blocks JNK Phosphorylation: It blocks the phosphorylation of JNK without affecting the expression of IL-6, IL-8, or COX-2 [3].

- Reduces TGF-induced JNK Activation: It has been noted to reduce transforming growth factor-beta (TGF-β)-induced JNK activation [3].

- Preferential Cytotoxicity: It preferentially blocks the growth of PTEN (a tumor suppressor gene)-null mouse embryonic fibroblasts [1].

Experimental Evidence and Applications

The inhibitor has been utilized in various research contexts to elucidate the role of JNK signaling.

| Research Area | Findings | Citation |

|---|---|---|

| Hepatic Fibrosis | This compound modulated hepatic fibrosis in a study, highlighting the role of JNK in liver disease. | [3] |

| Viral Infection | A study on Yellow Fever Virus found that MEK/ERK, not JNK, activation is decisive for replication, providing context on pathway specificity. | [3] |

| Neuronal Survival | Research on aged sympathetic neurons showed that short-term JNK inhibition could promote survival and growth. | [3] |

Important Research-Use-Only Note

This compound is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans [3].

Pathway and Experimental Workflow

The diagram below illustrates the core JNK signaling pathway and the mechanism of this compound, which provides context for its application in experiments.

This compound acts by competitively binding to the ATP-binding site of JNK, preventing its phosphorylation and subsequent activation of downstream processes like apoptosis and gene expression.

Key Considerations for Researchers

- Isoform Selectivity: this compound shows the highest affinity for JNK1 (Ki = 2 nM) and lowest for JNK3 (Ki = 52 nM) [1] [2]. This property is valuable for dissecting the specific roles of different JNK isoforms.

- Cellular Context Matters: JNK signaling can have dual roles, promoting either cell survival or apoptosis depending on the cellular context and stimulation duration [4]. Experimental results should be interpreted accordingly.

- Handling and Storage: As a solid, it should be stored at -20°C, protected from light, and is typically dissolved in DMSO [1].

References

Key Experimental Findings and Protocols

JNK-IN-8 has been extensively characterized in both biochemical and cellular settings. The following table summarizes key experimental findings from the literature.

| Assay Type | Cell Line / Model | Key Finding / Protocol Summary | Reference |

|---|---|---|---|

| Cellular Target Engagement | HEK293-T | Ectopic expression of wild-type vs. C116S mutant JNK; JNK-IN-8 inhibits c-Jun phosphorylation only in WT, confirming Cys116-dependent action [1] | [1] |

| Viability & Synergy | MDA-MB-231, HCC1569, MDA-MB-436 (TNBC) | Treatment with JNK-IN-8 and lapatinib synergistically reduces cell viability (Combination Index <1). Induces apoptosis measured by flow cytometry [1] | [1] |

| Mechanism in Cancer | MDA-MB-231 (TNBC) | Combination with lapatinib reduces NF-κB, AP-1, and Nrf2 transcriptional activity, leading to ~10-fold increase in ROS; cell death is rescued by antioxidants or overexpression of p65/Nrf2 [1] | [1] |

| In Vivo Efficacy | Mice with MDA-MB-231 xenografts | JNK-IN-8 (details on dosage not fully specified in results) combined with lapatinib significantly delays tumor growth [1] | [1] |

Visualizing the Mechanism of Action in a Cellular Context

The diagram below illustrates the core mechanism by which JNK-IN-8 operates and how its inhibition of JNK signaling leads to cellular outcomes, such as sensitizing cancer cells to other drugs.

This diagram shows how JNK-IN-8 covalently inhibits JNK, blocking its pro-survival signaling. When combined with a drug like lapatinib, this disruption overwhelms the cell's antioxidant defenses, leading to lethal ROS accumulation and cell death [1].

Key Insights for Research Applications

Based on the current literature, here are the primary applications and implications of using JNK-IN-8 in research:

- Overcoming Drug Resistance: A key finding is that JNK-IN-8 can synergize with lapatinib to kill Triple-Negative Breast Cancer (TNBC) cells that are otherwise resistant to lapatinib alone [1]. This suggests its potential in combination therapies.

- Inducing Oxidative Stress: The synergistic cell death is primarily driven by a massive increase in Reactive Oxygen Species (ROS) due to the combined inhibition of JNK, NF-κB, AP-1, and Nrf2 master regulators of the antioxidant response [1].

- A Selective Pharmacological Probe: As a highly selective and covalent inhibitor, JNK-IN-8 is an excellent tool for interrogating JNK-dependent signaling pathways in cells, with minimal off-target effects compared to older inhibitors like SP600125 [1] [2].

References

Representative ATP-competitive Reversible JNK Inhibitors

The table below summarizes key characteristics of several prominent reversible JNK inhibitors.

| Inhibitor Name | Key Characteristics | JNK Isoform Potency (IC50/Ki) | Primary Advantages | Reported Limitations / Off-Target Effects |

|---|

| SP600125 | - Anthrapyrazolone-based

- Reversible & ATP-competitive [1] [2]

- Orally active [2] | - JNK1: 40 nM [2]

- JNK2: 40 nM [2]

- JNK3: 90 nM [2]

- Cellular IC50 (c-Jun phosphorylation): 5-10 µM [2] | - Widely used as a pharmacological tool

- Demonstrated anti-inflammatory and anticancer activity in models [2] | - Inhibits NAD(P)H: quinone oxidoreductase 1 (NQO1) independently of JNK inhibition [3]

- Can induce phosphorylation of p38 MAPK in some cell lines (e.g., MIN6 beta cells at 20 µM) [2] | | Cyclohexenone-based (e.g., 1aR-IN-8) | - Precision-guided, reversible covalent warhead [4]

- Targets conserved cysteine (e.g., Cys116 in JNK1) [4] | - Target engagement in live cells: ~10 nM [4] | - High resilience against off-target thiols (e.g., glutathione) [4]

- Binding affinity and residence time can be fine-tuned [4] | - More complex synthetic elaboration [4] | | CC-401 | - Second-generation ATP-competitive inhibitor [5] | Information not specified in search results | - High capacity for JNK inhibition; efficacy in renal injury models [5] | - A phase I clinical trial for acute myeloid leukemia was discontinued [5] |

Experimental Protocols for Key Assays

Here are detailed methodologies for common experiments used to characterize JNK inhibitors, primarily based on the foundational research with SP600125 [1].

Biochemical Kinase Activity Assay

This protocol measures the direct inhibition of JNK kinase activity in vitro.

- Principle: A recombinant JNK enzyme phosphorylates a substrate (like glutathione S-transferase-c-Jun fusion protein). Inhibition reduces substrate phosphorylation.

- Materials: Recombinant JNK (JNK1, JNK2, JNK3), substrate (e.g., GST-c-Jun), [γ-³²P]ATP or ATP, test inhibitor (e.g., SP600125 dissolved in DMSO), assay buffer.

- Procedure:

- Reaction Setup: Incubate JNK enzyme with varying concentrations of the inhibitor in assay buffer.

- Initiation: Start the reaction by adding substrate and ATP.

- Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 30 minutes).

- Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Methods include:

- Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value. Double-reciprocal analysis can be used for a full kinetic evaluation to confirm the ATP-competitive mechanism [1].

Cellular Target Engagement (NanoBRET Assay)

This live-cell assay measures the direct binding of an inhibitor to its JNK target within the complex cellular environment [4].

- Principle: JNK is tagged with a nanoluciferase (NanoLuc) donor. A fluorescent tracer molecule that binds to JNK is conjugated to a BRET acceptor. If a test inhibitor binds to JNK, it competes with the tracer, reducing the BRET signal.

- Materials:

- HEK293T cells expressing JNK-NanoLuc fusion protein [4].

- Cell-permeable, fluorescent JNK tracer.

- NanoBRET substrate (e.g., furimazine).

- Test inhibitors.

- Procedure:

- Cell Preparation: Seed cells expressing JNK-NanoLuc into a multi-well plate.

- Treatment: Add the tracer and increasing concentrations of the test inhibitor to the cells.

- Incubation: Incubate for a desired period (e.g., 2-4 hours) to allow for cellular uptake and target engagement.

- Signal Measurement: Add the NanoBRET substrate and immediately measure both donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths using a plate reader.

- Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to generate a competition curve and determine the IC50 value for cellular target engagement [4].

Functional Pathway Inhibition in Cells

This assay evaluates the functional consequence of JNK inhibition on its downstream signaling pathway.

- Principle: Activate the JNK pathway (e.g., with osmotic stress) and measure the phosphorylation level of c-Jun, a direct JNK substrate, via Western blot.

- Materials: Cell line (e.g., HEK293T, SH-SY5Y), JNK pathway activator (e.g., 0.5-1 M sorbitol), test inhibitors, antibodies for Western blot (anti-phospho-Ser63-c-Jun, anti-total c-Jun, anti-total JNK as loading control).

- Procedure:

- Cell Pre-treatment: Pre-incubate cells with the inhibitor for a set time (e.g., 1-2 hours).

- Pathway Activation: Stimulate cells with sorbitol for 20-30 minutes.

- Cell Lysis: Lyse cells and quantify protein concentration.

- Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

- Data Analysis: Visualize bands via chemiluminescence. Effective JNK inhibitors will reduce the phospho-c-Jun signal without affecting total JNK or c-Jun levels [4]. Irreversible inhibitors like JNK-IN-8 may also cause a mobility shift in the JNK band [4].

JNK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core JNK signaling pathway and the mechanism of action for ATP-competitive reversible inhibitors.

This diagram shows the core JNK signaling cascade and the mechanism by which ATP-competitive inhibitors like SP600125 bind to the kinase's ATP-binding site, preventing phosphorylation and activation of downstream targets like c-Jun [5] [1] [6].

Key Insights for Research Applications

- Isoform Specificity is Crucial: The three JNK isoforms (JNK1, JNK2, JNK3) can have distinct and sometimes opposing functions in cancer and other diseases [5]. Newer inhibitors are being designed for isoform specificity, which is critical for targeted therapy [4] [5].

- Context-Dependent JNK Roles: JNK can promote both cell survival and apoptosis. The outcome often depends on the cell type, stimulus, and duration of activation (e.g., transient vs. sustained) [5]. This duality must be considered when interpreting inhibitor experiments.

- Beyond the Classic Model: While inhibiting JNK is often aimed at blocking pro-survival signaling in cancer, a quantitative systems pharmacology study on refractory HER2-positive breast cancer suggested that activating the JNK pathway could be a promising strategy to induce cell death, highlighting the complex, context-dependent nature of this target [7].

References

- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal ... [pmc.ncbi.nlm.nih.gov]

- 2. SP600125 is an Orally Active ATP-competitive JNK Inhibitor ... [cancer-research-network.com]

- 3. SP600125, a selective JNK inhibitor, is a potent ... [pubmed.ncbi.nlm.nih.gov]

- 4. Reversible covalent c-Jun N-terminal kinase inhibitors ... [nature.com]

- 5. Selective inhibitors for JNK signalling: a potential targeted ... [pmc.ncbi.nlm.nih.gov]

- 6. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 7. A quantitative systems pharmacological approach ... [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties and Mechanism of Action

JNK Inhibitor VIII, also known as TCS JNK 6o, is a cell-permeable pyridinylamide compound that acts as a reversible and ATP-competitive inhibitor of JNK isoforms [1]. It binds to the ATP-binding site of the kinases, preventing phosphorylation and activation of downstream substrates like c-Jun [2].

The inhibitor shows high potency and notable selectivity for JNK isoforms, making it a valuable research tool. Its key biochemical properties are summarized below.

| Property | Description |

|---|---|

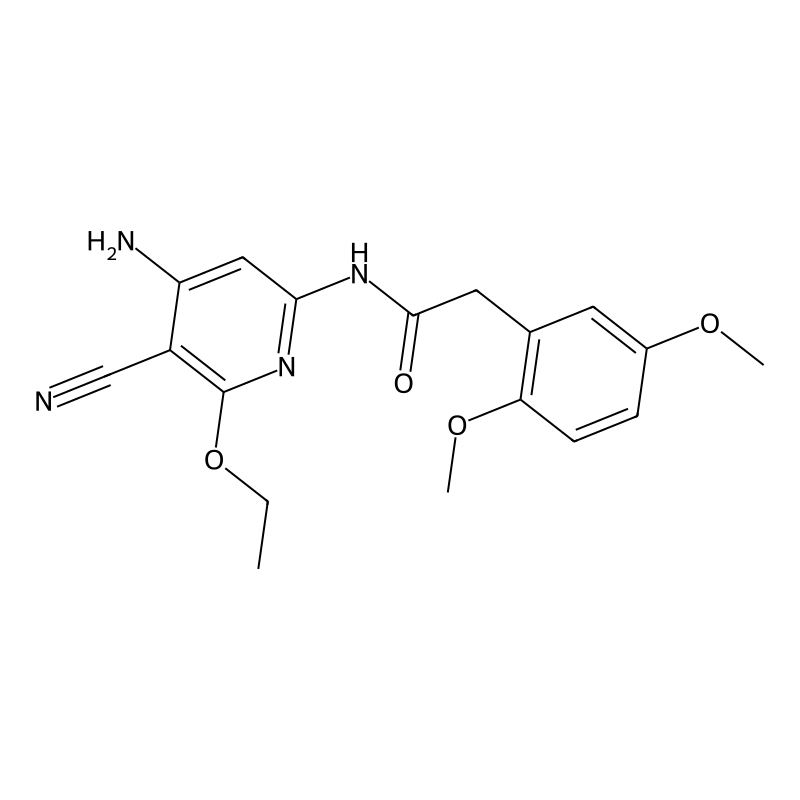

| Molecular Formula | C₁₈H₂₀N₄O₄ [1] |

| Molecular Weight | 356.38 g/mol [2] |

| Physical Form | Brown solid [1] |

| Solubility | Soluble in DMSO (10 mg/mL) [1] |

| Mechanism | Reversible, ATP-competitive inhibitor [1] |

| Primary Target | c-Jun N-terminal Kinase (JNK) family [2] |

Quantitative Potency Data

The inhibitory strength of this compound against different JNK isoforms has been characterized using dissociation constant (Ki) and half-maximal inhibitory concentration (IC₅₀). The tables below summarize its potency.

Table 1: Inhibition Constants (Kᵢ) The Kᵢ value represents the binding affinity, with a lower value indicating higher potency [3] [1] [2].

| JNK Isoform | Kᵢ (nM) |

|---|---|

| JNK1 | 2 nM |

| JNK2 | 4 nM |

| JNK3 | 52 nM |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) The IC₅₀ value is the concentration needed to inhibit half of the kinase activity in a cell-free assay [2].

| JNK Isoform | IC₅₀ (nM) |

|---|---|

| JNK1 | 45 nM |

| JNK2 | 160 nM |

Table 3: Cellular Activity This table shows the compound's activity in a cell-based functional assay conducted in HepG2 cells [2].

| Assay Type | Cell Line | Value |

|---|---|---|

| Inhibition of c-Jun Phosphorylation | HepG2 | EC₅₀ = 920 nM |

Applications in Research

This compound is primarily used in basic and translational research to elucidate the role of JNK signaling. Key applications include:

- Mechanistic Studies: Used to investigate JNK signaling pathways triggered by environmental stress, inflammatory cytokines, and growth factors [4].

- Cancer Research: Preferentially blocks the growth of PTEN-null mouse embryonic fibroblasts and inhibits cell viability in various human cancer cell lines [1] [2].

- Selectivity Profiling: Displays excellent selectivity for JNK over many other kinases, making it a relatively clean tool for attributing observed effects to JNK inhibition [1].

Comparison with Other JNK Inhibitors

This compound differs from other common JNK inhibitors in its properties. The diagram below compares its mechanism with an irreversible inhibitor.

Key distinctions from other inhibitors include:

- vs. SP600125: this compound offers far greater selectivity, whereas SP600125 is known for low specificity and should be used with caution [5].

- vs. JNK-IN-8: this compound is reversible, while JNK-IN-8 is an irreversible covalent inhibitor that forms a permanent bond with a conserved cysteine residue in JNK [5] [6] [7].

Experimental Considerations

- Storage and Handling: Supplied as a solid that should be stored at -20°C, protected from light, and packaged under inert gas [1].

- Working Solution: Typically dissolved in DMSO at a high concentration (e.g., 10 mg/mL) for further dilution in assay buffers [1].

- Cellular Assays: Effective at inhibiting c-Jun phosphorylation in HepG2 cells with an EC₅₀ of 920 nM [2].

References

- 1. This compound [sigmaaldrich.com]

- 2. This compound | JNK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. mitogen-activated protein kinase 8 | JNK subfamily [guidetopharmacology.org]

- 4. SAPK/JNK Signaling Cascades [cellsignal.com]

- 5. Discovery of potent and selective covalent inhibitors of JNK [pmc.ncbi.nlm.nih.gov]

- 6. JNK-IN-8 [stemcell.com]

- 7. JNK-IN-8 [enzo.com]

pyridinylamide JNK inhibitor scaffold

Core Scaffold and Key Derivatives

The table below summarizes the core scaffold and its key structural features based on recent research:

| Feature | Description | Role in JNK Inhibition |

|---|---|---|

| Core Scaffold | Pyrazol-4-yl pyridine (a pyridinylamide-related scaffold) [1] | Serves as an ATP-mimetic, binding to the kinase's hinge region [1]. |

| Hinge Binder | 2-Aminopyridine moiety at pyrazole C4 position [1] | Anchors the molecule by forming hydrogen bonds with methionine residues (Met111 in JNK1/2, Met149 in JNK3) in the hinge region [1]. |

| Hydrophobic Region I Binder | Aryl group (e.g., 3-methoxy or 3-hydroxyphenyl) at pyrazole C3 position [1] | Interacts with hydrophobic region I of the JNK ATP-binding site [1]. |

| Hydrophobic Region II Binder | Arylsulfonamide tethers, connected via ethylene or propylene spacers to the 2-aminopyridine [1] | Occupies hydrophobic region II and can form hydrogen bonds with residues like Gln and Asp [1]. |

| N1 Substituent | Bulky groups like tert-butyl at the N1 position of the pyrazole [1] | Investigated for its potential to influence selectivity between JNK isoforms (e.g., JNK1 selectivity) [1]. |

Covalent Inhibition Strategies

A significant advancement in JNK inhibitor design is the development of covalent inhibitors that target a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) not present in other MAPKs [2] [3].

- Irreversible Covalent Inhibitors: The prototype compound JNK-IN-8 was developed by linking an acrylamide warhead to an optimized ATP-competitive scaffold. This warhead forms an irreversible covalent bond with the cysteine thiol, leading to prolonged inhibition [2] [3].

- Reversible Covalent Inhibitors: Newer research focuses on precision-guided reversible warheads, such as cyclic cyclohexenone structures. These warheads form transient covalent bonds with the target cysteine, offering potential benefits like reduced off-target reactivity, tunable residence time, and improved JNK isoform specificity [3].

Experimental Protocols for Key Assays

Here are methodologies for critical experiments used to validate JNK inhibitors:

| Assay | Protocol Description | Key Outcome |

|---|---|---|

| Biochemical Kinase Inhibition (Z'-lyte Assay) | A fluorescence-based kinase activity assay. JNK enzyme is incubated with the inhibitor, ATP, and a peptide substrate. Reaction is stopped, and a development reagent is added. Phosphorylation level is determined by the ratio of emission signals [2]. | IC50 values: Concentration of inhibitor required to reduce JNK enzyme activity by half [2]. |

| Cellular Target Engagement (NanoBRET) | Live cells expressing a NanoLuc-JNK fusion protein are treated with a tracer and the test inhibitor. Cellular energy systems are activated, and BRET signal is measured. If the inhibitor engages JNK, it displaces the tracer, reducing the BRET signal [3]. | Cellular EC50: Concentration of inhibitor that achieves 50% target engagement in a cellular environment [3]. |

| Cellular Pathway Modulation (Western Blot) | Cells are pre-treated with the inhibitor and then stimulated with a JNK pathway activator (e.g., sorbitol). Cell lysates are analyzed by SDS-PAGE and Western blotting using antibodies against phosphorylated c-Jun (p-c-Jun) and total JNK [3]. | Inhibition of c-Jun phosphorylation confirms the inhibitor can block the JNK signaling pathway in cells [3]. |

| Binding Mode Analysis (X-ray Crystallography) | JNK3 protein is co-crystallized with the inhibitor. X-ray diffraction data is collected (e.g., at a synchrotron beamline). The structure is solved and refined to visualize the inhibitor's binding mode and covalent bond formation with Cys154 [1] [2]. | A 3D structure of the inhibitor-JNK complex, confirming the binding pose and mechanism of action [1]. |

JNK Signaling and Inhibitor Mechanism

The following diagram illustrates the JNK signaling pathway and the mechanism of covalent inhibitors:

Fig. 1 The JNK signaling cascade is activated by external stress. Covalent inhibitors bind a unique cysteine (Cys116 in JNK1/2, Cys154 in JNK3) to block substrate phosphorylation. [1] [2] [3]

Future Research Directions

The field continues to evolve, with several promising areas for further investigation:

- Isoform Selectivity: Designing molecules that can selectively inhibit JNK1, JNK2, or JNK3 is a major goal, as the isoforms have non-redundant functions [3].

- Reversible Covalent Inhibition: The cyclic warhead technology represents a significant step forward in mitigating off-target reactivity and allowing for finer control over inhibition kinetics [3].

- New Chemotypes: While the pyrazol-4-yl pyridine scaffold is prominent, other core structures are also being explored for JNK inhibition, providing alternative paths for drug discovery [2].

References

Comprehensive Technical Guide to JNK Inhibitor VIII for Research

Compound Overview and Basic Identifiers

JNK Inhibitor VIII, also known as TCS JNK 6o, is a potent and selective small-molecule inhibitor of the c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. [1] [2] It is primarily used in scientific research to control JNK biological activity and study phosphorylation-related processes. [3] The table below summarizes its core chemical identifiers and properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Description |

|---|---|

| Systematic Name | N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide [4] |

| CAS Number | 894804-07-0 [3] [4] |

| Molecular Formula | C₁₈H₂₀N₄O₄ [4] [5] |

| Molecular Weight | 356.37 g/mol [4] (356.38 g/mol also reported [6] [5]) |

| Purity | Typically ≥95% to 99.77% (batch dependent) [6] [4] |

| Physical Form | White to off-white solid [5] |

Mechanism of Action and Potency

This compound functions as a reversible and competitive ATP-binding site inhibitor. [6] It demonstrates remarkable potency and high selectivity for JNK isoforms over other MAP kinases like ERK2 and p38, with reported selectivity exceeding 1000-fold. [6] [5] The table below details its inhibitory profile against the three JNK isoforms.

Table 2: Quantitative Inhibitory Profile of this compound

| Assay Type | JNK1 | JNK2 | JNK3 |

|---|---|---|---|

| Ki (Kinase Binding Constant) | 2 nM [6] [5] | 4 nM [6] [5] | 52 nM [6] [5] |

| IC50 (Cell-Free Activity Assay) | 45 nM [6] [5] | 160 nM [6] [5] | Not explicitly reported |

| Cellular IC50 (c-Jun Phosphorylation in HepG2) | 0.92 µM [6] | - | - |

The biological effects of inhibiting JNK with this compound are extensive. It has been shown to suppress apoptosis, caspase cleavage, and cytochrome C release. [4] It can block JNK phosphorylation without affecting the expression levels of other proteins like IL-6, IL-8, or COX-2. [4]

JNK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the JNK signaling pathway and the mechanism by which this compound acts.

This diagram shows how extracellular stressors activate the JNK kinase cascade. This compound acts by competitively binding to the ATP-binding site of JNK, preventing it from phosphorylating its downstream transcription factor targets and thereby modulating critical cellular processes. [1] [6] [2]

Experimental Application and Protocols

In Vitro Cell-Based Assays

A primary application of this compound is to inhibit c-Jun phosphorylation in cell cultures. The protocol below is based on data from experiments using HepG2 cells. [6]

Protocol: Inhibition of c-Jun Phosphorylation in HepG2 Cells

- Cell Line and Seeding: Culture HepG2 cells (human hepatocellular carcinoma) in appropriate growth medium (e.g., DMEM with 10% FBS). Seed cells in multi-well plates at a density suitable to reach 70-90% confluency at the time of assay.

- Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in cell culture medium to create a working concentration range. The final DMSO concentration should not exceed 0.1% (v/v) to avoid cytotoxicity. A reference concentration is 0.92 µM, which is the reported EC₅₀ in HepG2 cells. [6]

- Treatment and Stimulation:

- Pre-treat cells with this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

- Stimulate the JNK pathway by adding a stress inducer like anisomycin (a known JNK activator) to the culture medium. [4]

- Cell Lysis and Analysis: After stimulation (e.g., 15-30 minutes), lyse the cells. Analyze the lysates using:

- Western Blotting: Probe with antibodies against phospho-c-Jun (Ser63/73) to measure inhibition efficiency. Total c-Jun and/or JNK should be probed as loading controls.

Cell Viability/Growth Inhibition Assays

This compound has been screened across a wide panel of human cancer cell lines to determine its anti-proliferative effects. The data is typically reported as IC₅₀ values (the concentration that reduces cell viability by 50%). [6]

Table 3: Selectivity of Growth Inhibitory Effects Across Human Cancer Cell Lines

| Cell Line | Origin | IC₅₀ (µM) | Cell Line | Origin | IC₅₀ (µM) |

|---|---|---|---|---|---|

| NB7 | Neuroblastoma | 2.27 [6] | DU-145 | Prostate Cancer | 19.87 [6] |

| LB2241-RCC | Renal Cell Carcinoma | 6.58 [6] | A172 | Glioblastoma | 21.26 [6] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 13.20 [6] | HepG2 | Hepatocellular Carcinoma | >20 (Reference) [6] |

| BV-173 | B-Cell Leukemia | 14.05 [6] | PC-3 | Prostate Cancer | 42.28 [6] |

Protocol: Cell Viability Assay (e.g., MTS/MTT)

- Cell Seeding: Seed cancer cells in 96-well plates at a density optimized for the specific cell line (e.g., 2,000-5,000 cells/well).

- Compound Treatment: The next day, treat cells with a serial dilution of this compound across multiple wells. Include a DMSO vehicle control and a blank control (medium only).

- Incubation: Incubate the plates for a predetermined period, typically 48-72 hours.

- Viability Measurement: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Use non-linear regression analysis to determine the IC₅₀ value for each cell line.

Research Context and Comparison with Other Inhibitors

The JNK pathway is a potential therapeutic target for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [1] [2] JNK's role in cancer is complex, as it can promote either cell survival or apoptosis in a context-dependent manner. [1] While first-generation ATP-competitive inhibitors like SP600125 have been widely used in vitro, they often suffer from a lack of specificity. [1] this compound represents a more selective alternative within this class.

It is important to distinguish this compound from other types of JNK inhibitors, such as irreversible covalent inhibitors (e.g., JNK-IN-8), which form a permanent bond with a cysteine residue in the JNK active site and exhibit different pharmacological properties. [7] The ongoing development of isoform-specific inhibitors (e.g., PYC98 and PYC71N) is a key focus in the field to dissect the unique functions of JNK1, JNK2, and JNK3. [1]

Handling and Safety Information

- Solubility: Freely soluble in DMSO (up to 71 mg/mL or ~200 mM). It is insoluble in water or ethanol. [6] [5]

- Storage: Store the powder at -20°C. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles. [5]

- Safety: For research use only. Not intended for diagnostic or therapeutic use. [4] Refer to the Safety Data Sheet (SDS) for specific handling and safety information.

References

- 1. Selective inhibitors for JNK signalling: a potential targeted ... [pmc.ncbi.nlm.nih.gov]

- 2. JNK Inhibitors and JNK Signaling Pathway [bocsci.com]

- 3. Find 894804-07-0 and related products for scientific research at... [sigmaaldrich.com]

- 4. | CAS 894804-07-0 | SCBT - Santa Cruz... This compound [scbt.com]

- 5. This compound (TCS JNK 6o) [medchemexpress.com]

- 6. This compound | JNK inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. JNK-IN-8 [enzo.com]

JNK Inhibition in Apoptosis: Application Notes

The c-Jun N-terminal Kinase (JNK) pathway is a key regulator of stress-induced apoptosis and can promote the activation of caspase cascades. Inhibition of JNK has been shown to protect against cell death in various models, highlighting its potential as a therapeutic target [1] [2] [3].

Summary of Quantitative Data on JNK Inhibition

The table below summarizes key experimental findings from the literature on how JNK inhibition affects caspase activity and cell survival.

| Experimental Model | JNK Inhibitor Used | Caspase Readout | Key Quantitative Finding | Biological Outcome | Source Model |

|---|---|---|---|---|---|

| Oral cancer cell lines (HSC-3, SCC-9) | JNK-IN-8 | Cleavage of Caspase-3, -8, -9 | Reduced caspase cleavage upon JNK inhibition [1]. | Attenuation of Isoginkgetin-induced apoptosis [1]. | In vitro |

| Mouse model of endotoxin-induced sepsis | SP600125 | Active Caspase-8 protein levels | Prevented caspase-8 activation [2]. | Prevention of diaphragmatic weakness [2]. | In vivo |

| C2C12 mouse muscle cells | SP600125 / Dominant-negative JNK construct | Active Caspase-8 protein levels | Prevented cytokine-induced caspase-8 activation [2]. | Protection from inflammation-induced cell death [2]. | In vitro |

Detailed Experimental Protocols

Protocol 1: Assessing JNK-Dependent Caspase Activation in Cultured Cells [1] [4]

This protocol is adapted from studies on oral squamous cell carcinoma (OSCC) cells to evaluate how JNK inhibition affects caspase activity.

1. Cell Culture and Treatment

- Culture relevant cell lines (e.g., HSC-3, SCC-9) in appropriate medium.

- Pre-treat cells with a JNK inhibitor (e.g., 30 µM SP600125 or a specific concentration of JNK-IN-8) for 1-2 hours before applying the apoptotic stimulus.

- Apply the apoptotic stimulus (e.g., Isoginkgetin for OSCC models or a cytokine mixture for other models) and incubate for a predetermined time (e.g., 24 hours).

2. Cell Lysate Preparation

- Lyse cells in a suitable RIPA or CHAPS-based buffer supplemented with protease and phosphatase inhibitors [4].

- Determine protein concentration using a standardized assay like BCA.

3. Western Blot Analysis for Caspase Cleavage

- Separate 20-40 µg of total protein by SDS-PAGE.

- Transfer to a PVDF or nitrocellulose membrane.

- Block membrane with 5% non-fat dry milk in TBST.

- Probe with primary antibodies overnight at 4°C.

- Key Antibodies: Anti-cleaved Caspase-3, Anti-cleaved Caspase-8, Anti-cleaved Caspase-9, Anti-PARP (cleaved form), Anti-phospho-JNK (to confirm inhibition), and a loading control like β-actin or GAPDH [1].

- Incubate with appropriate HRP-conjugated secondary antibodies.

- Visualize bands using chemiluminescence reagent. A reduction in cleaved caspase bands in inhibitor-treated groups indicates JNK-dependent caspase activation.

Protocol 2: Caspase Activity Assay Using Synthetic Substrates [4]

This method directly measures the enzymatic activity of specific caspases in cell or tissue homogenates.

1. Sample Preparation

- Homogenize cells or tissue samples in caspase lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 1 mM EDTA).

- Clarify the lysate by centrifugation.

- Determine the supernatant's protein concentration.

2. Caspase Enzyme Assay

- Prepare caspase assay buffer (100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 2 mM DTT).

- In a microplate, mix 50-100 µg of protein lysate with assay buffer.

- Add the caspase-specific fluorogenic or chromogenic substrate to a final concentration of 20-50 µM.

- Substrate Examples: DEVD-AFC (for Caspase-3/7), IETD-AFC (for Caspase-8), LEHD-AFC (for Caspase-9).

- Incubate the reaction at 37°C for 1-2 hours, protected from light.

- Measure the fluorescence or absorbance (e.g., AFC release: Ex~400 nm, Em~505 nm) using a microplate reader. Compare activity between control and JNK inhibitor-treated groups.

JNK-Caspase Signaling Pathway

The following diagram illustrates the signaling pathway where JNK activation promotes caspase activation and apoptosis, based on the mechanisms identified in the search results [1] [2] [3]. The points where JNK inhibitors exert their effect are also shown.

Key Considerations for Researchers

- Inhibitor Selection and Specificity: JNK-IN-8 is a potent, specific, and irreversible ATP-competitive inhibitor. SP600125 is a reversible, competitive inhibitor but may have off-target effects at higher concentrations. Always include a negative control (e.g., vehicle) and a positive control for apoptosis induction [1] [2].

- Model-Dependent Effects: The role of JNK in apoptosis is highly context-dependent. It can be pro-apoptotic or pro-survival depending on the cell type, stimulus, and duration of activation. Preliminary experiments to establish the pro-apoptotic role of JNK in your specific model are crucial [5].

- Multi-method Caspase Confirmation: Relying on a single method can be misleading. It is highly recommended to confirm caspase activation using at least two complementary techniques, such as Western blot for cleavage and an activity assay with synthetic substrates [4].

References

- 1. Isoginkgetin Induces Caspase Cascade Activation and Cell ... [jcancer.org]

- 2. The JNK MAP kinase pathway contributes to ... [pmc.ncbi.nlm.nih.gov]

- 3. A JNK-Dependent Pathway Is Required for TNFα-Induced ... [sciencedirect.com]

- 4. Caspase Protocols in Mice - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Cleavage of arrestin-3 by caspases attenuates cell death ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: How JNK Inhibition Suppresses Cytochrome c Release

The c-Jun N-terminal kinase (JNK) pathway is a key stress-signaling cascade. When activated by reactive oxygen species (ROS), it can promote a form of programmed cell death characterized by mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c [1] [2]. The relationship between JNK and cytochrome c is self-reinforcing; ROS activate JNK, and JNK activation can further increase ROS production, creating a destructive cycle that leads to mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [1].

Inhibition of the JNK pathway breaks this cycle. Suppressing JNK activity has been shown to significantly reduce the production of intracellular ROS and mitochondrial superoxide, a key oxidant [1]. This reduction in oxidative stress helps preserve mitochondrial membrane potential and prevents the permeabilization of the mitochondrial outer membrane, thereby suppressing the release of cytochrome c into the cytosol [1]. Once in the cytosol, cytochrome c is crucial for forming the apoptosome and activating the caspase cascade that executes cell death; preventing its release is therefore a key mechanism for protecting cells from apoptosis [3] [2].

JNK Inhibitor Profile and Quantitative Data

The table below summarizes key characteristics of JNK-IN-8 and a widely used but less selective inhibitor, SP600125.

| Inhibitor | Mechanism | IC₅₀ (JNK1/2/3) | Key Features & Notes |

|---|---|---|---|

| JNK-IN-8 | Irreversible covalent inhibitor targeting a conserved cysteine [4] [5] | 4.7 nM / 18.7 nM / 1.0 nM [5] | High selectivity; first reported irreversible inhibitor; prolonged pharmacodynamic effect [4] [5]. |

| SP600125 | Reversible, ATP-competitive [4] | Not fully specified in results | "Exceptionally low specificity"; use with caution and in combination with other tools to confirm JNK's role [4]. |

Experimental Protocol: Assessing Cytochrome c Release Suppression

This protocol outlines a cell-based assay to demonstrate the efficacy of JNK inhibitors in suppressing stress-induced cytochrome c release.

Cell Treatment and Preparation

- Cell Line: HT22 hippocampal neurons are suitable for oxidative stress studies [1]. A375 or HeLa cells can also be used for JNK inhibition studies [5].

- Inhibitor Preparation: Prepare a 10 mM stock solution of JNK-IN-8 in DMSO. Further dilute in cell culture medium to a working concentration of 1 μM [5].

- Treatment Groups:

- Control: Vehicle (e.g., DMSO at the same dilution as treated groups).

- JNK Inhibitor Only: 1 μM JNK-IN-8.

- Stress Induction Only: 5 mM glutamate (for HT22 cells) or another relevant stressor [1].

- Inhibition + Stress: Pre-treatment with 1 μM JNK-IN-8 for 2 hours, followed by co-treatment with 5 mM glutamate for 12-24 hours [1].

Key Methodologies for Analysis

- Cell Viability Assay: Use the Cell Counting Kit-8 (CCK-8). Seed cells in a 96-well plate, apply treatments, and then incubate with CCK-8 reagent. Measure absorbance at 450 nm to determine viability [1].

- Measurement of Intracellular ROS: After treatment, incubate cells with 10 μM DCFH-DA for 20 minutes at 37°C. Wash with PBS and analyze fluorescence intensity via fluorescence microscopy or flow cytometry [1].

- Measurement of Mitochondrial Superoxide: Use MitoSOX Red. Treat cells with 5 μM MitoSOX Red for 10 minutes at 37°C. After washing, counterstain mitochondria with MitoTracker Green and nuclei with Hoechst 33342. Capture and analyze images using fluorescence microscopy [1].

- Detection of Cytochrome c Release via Western Blot:

- Fractionation: After treatment, separate cells into cytosolic and mitochondrial fractions using a commercial kit [1].

- Electrophoresis and Blotting: Load 20-30 μg of protein from the cytosolic fraction onto an SDS-PAGE gel. Transfer to a PVDF membrane.

- Antibody Incubation: Probe the membrane with an anti-cytochrome c antibody, followed by an HRP-conjugated secondary antibody.

- Detection: Use a chemiluminescence substrate to visualize the signal. The presence of cytochrome c in the cytosolic fraction indicates release.

Tools and Visualization

The following diagram illustrates the core signaling pathway and the mechanistic target of JNK inhibitors, created using Graphviz per your specifications.

Key Considerations for Researchers

- Inhibitor Selection: For conclusive results, the high selectivity of JNK-IN-8 is preferable. If using a less selective inhibitor like SP600125, its role should be verified through complementary approaches, such as genetic knockdown [4].

- Timing is Critical: The protective effect of JNK inhibition is often dependent on pre-treatment before the apoptotic insult. The sequence and duration of treatments should be optimized for your specific model [1].

- Beyond Cytochrome c: JNK inhibition can suppress other forms of programmed cell death. For instance, it attenuates parthanatos by inhibiting PARP-1 overactivation and AIF nuclear translocation [1]. Consider measuring these additional parameters for a comprehensive view of cell death mechanisms.

References

- 1. Suppression of JNK pathway protects neurons from ... [nature.com]

- 2. Mechanisms of cytochrome c release from mitochondria [nature.com]

- 3. Cytochrome c and cancer cell metabolism: A new perspective [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective covalent inhibitors of JNK [pmc.ncbi.nlm.nih.gov]

- 5. JNK-IN-8 | JNK inhibitor | Mechanism | Concentration [selleckchem.com]

Application Notes: Assessing the Cellular Activity of JNK Inhibitors

JNK inhibitors represent a promising therapeutic strategy for conditions ranging from cancer to neurodegenerative diseases. Demonstrating their cell permeability and subsequent biological activity is a critical step in preclinical development. The following application notes summarize the cellular effects of several well-characterized JNK inhibitors, as reported in recent scientific literature.

Table 1: Experimentally Validated Cellular Effects of Select JNK Inhibitors

| Inhibitor Name | Cell Type / Model | Key Experimental Readouts for Cellular Activity | Reported Outcome | Citation |

|---|

| IQ-1S | MCF7 breast cancer cells (2D & 3D spheroids) | • Reduction in spheroid cross-sectional area • Induction of apoptosis (Annexin V/PI staining) • Reduction in cell proliferation (label-free impedance) | Significant inhibition of 3D spheroid growth and induction of apoptosis in monolayer culture, confirming cellular uptake and efficacy. [1] | | | IQ-1S | OXYS rat retina (AMD model) | • Reduction in phosphorylation of JNK target c-Jun (Western Blot) • Prevention of synaptic loss | Suppressed JNK signaling pathway activity and demonstrated neuroprotective effects in vivo, indicating bioavailability and tissue penetration. [2] | | | JNK-IN-8 | HeLa & A375 cells | • Inhibition of c-Jun phosphorylation (substrate of JNK) | Inhibited phosphorylation of the direct JNK substrate c-Jun in cells, demonstrating target engagement. [3] | | | SP600125 | HT22 neurons | • Increased cell viability (CCK-8 assay) • Reduction in PARP-1 activation & AIF nuclear translocation • Decreased intracellular ROS production | Protected neurons from oxidative stress-induced parthanatos, confirming functional intracellular inhibition of JNK pathway. [4] | |

The relationship between JNK signaling and key cellular outcomes like apoptosis and parthanatos is central to interpreting these results. The diagram below illustrates this signaling pathway and the points of inhibitor intervention.

Diagram Title: JNK Signaling in Cell Death Pathways

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the cited research to assess the cellular permeability and efficacy of JNK inhibitors.

Protocol 1: Assessing Anti-Proliferative Effects and Apoptosis in Cancer Cell Lines

This protocol is adapted from studies on MCF7 breast cancer cells treated with IQ-1S [1].

1.1 3D Spheroid Growth Inhibition Assay

- Objective: To evaluate the effect of a JNK inhibitor on complex 3D tumor models that better mimic the in vivo environment.

- Materials:

- Hydrogel Microchamber Array (hMCA)

- MCF7 cells or other relevant cancer cell line

- JNK inhibitor stock solution (e.g., IQ-1S dissolved in DMSO) and vehicle control (DMSO)

- Cell culture incubator

- Inverted microscope with image analysis software

- Procedure:

- Seed single MCF7 cells into the hydrogel microarray according to the manufacturer's instructions.

- Immediately after seeding, add the JNK inhibitor directly to the culture medium. A concentration of 20 µM IQ-1S was used effectively in the referenced study. Include a vehicle control (e.g., 0.1% DMSO).

- Grow the spheroids for 7 days, refreshing the medium and compound as needed.

- Image the spheroids daily at 4x or 10x magnification.

- Use image analysis software to measure the cross-sectional area (CSA) of each spheroid over time.

- Compare the final CSA and growth kinetics (CSA relative to day 1) between treated and control groups.

- Key Data Analysis: Statistical significance is determined using analysis of variance (ANOVA). Effective inhibitors will show a significantly smaller final CSA and a lower growth ratio compared to controls.

1.2 Apoptosis Assay by Flow Cytometry

- Objective: To quantify the induction of apoptosis following JNK inhibition.

- Materials:

- Cells cultured in 2D monolayers

- Annexin V binding buffer, Fluorescein isothiocyanate (FITC)-conjugated Annexin V, Propidium Iodide (PI)

- Flow cytometer

- Procedure:

- Treat MCF7 cells in a 6-well plate with the JNK inhibitor (e.g., 20 µM IQ-1S) for 72 and 153 hours.

- Harvest the cells (including floating cells) by trypsinization.

- Wash cells twice with cold PBS.

- Resuspend the cell pellet in Annexin V binding buffer.

- Add FITC-Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

- Analyze the stained cells by flow cytometry within 1 hour.

- Key Data Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) is calculated. A significant increase in these populations indicates successful induction of apoptosis by the JNK inhibitor.

Protocol 2: Measuring JNK Pathway Inhibition via Western Blot

This protocol is a standard method for confirming target engagement, as used in both the retina and neuron studies [4] [2].

- Objective: To detect the inhibition of JNK signaling by measuring the reduced phosphorylation of its downstream target, c-Jun.

- Materials:

- Treated cells or homogenized tissue samples

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gel, PVDF membrane

- Primary antibodies: anti-phospho-c-Jun, anti-total-c-Jun, anti-β-actin

- HRP-conjugated secondary antibodies

- Chemiluminescence detection system

- Procedure:

- Lyse cells or tissue samples in ice-cold RIPA buffer.

- Quantify protein concentration using the BCA assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk for 1 hour.

- Incubate with primary antibodies (anti-p-c-Jun and a loading control like β-actin) overnight at 4°C.

- Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect bands using a chemiluminescence substrate and image the membrane.

- Key Data Analysis: The band intensity of p-c-Jun is normalized to the total c-Jun or loading control. A significant reduction in the p-c-Jun/total-c-Jun ratio in treated samples versus controls confirms successful JNK pathway inhibition.

The overall workflow for investigating a JNK inhibitor's activity, from in silico analysis to functional assays, can be visualized as follows.

Diagram Title: Workflow for JNK Inhibitor Activity Confirmation

Key Conclusions and Best Practices

- Positive Controls: When establishing these assays, use a well-characterized JNK inhibitor like SP600125 (for reversible inhibition) or JNK-IN-8 (for covalent inhibition) as a positive control to benchmark your results [3] [4].

- Solvent Considerations: DMSO is the most common solvent for JNK inhibitor stock solutions. Ensure the final concentration of DMSO in cell culture assays is kept low (typically ≤0.1%) to avoid solvent toxicity.

- Beyond "JNK Inhibitor VIII": The most current research focuses on specific, often more selective inhibitors like IQ-1S. This compound has shown promising in vivo efficacy and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in silico, making it a strong candidate for further development [1] [2].

References

- 1. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a ... [pmc.ncbi.nlm.nih.gov]

- 2. Alterations of JNK Signaling Pathway Activity in the Rat ... [mdpi.com]

- 3. Discovery of potent and selective covalent inhibitors of JNK [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of JNK pathway protects neurons from ... [nature.com]

JNK Inhibitor VIII phosphorylation inhibition protocol

JNK Inhibitor VIII: Experimental Context and Usage

This compound is a potent, cell-permeable ATP-competitive inhibitor that is widely used in research to probe JNK signaling pathways [1]. The table below summarizes key quantitative and application data available from the search results.

| Property | Details |

|---|---|

| Known Applications | Inhibition of stress-induced (e.g., anisomycin) JNK activity in live-cell imaging and biochemical assays [1]. |

| Reported Concentration | 10 μM for pre-treatment of HeLa cells to inhibit anisomycin-induced JNK activity [1]. |

| Treatment Duration | Pre-treatment for an unspecified duration before stimulation [1]. |

| Key Experimental Readout | Prevents phosphorylation of biosensor JNKAR1 and endogenous JNK substrates (e.g., c-Jun) [1]. |

Workflow for JNK Phosphorylation Inhibition

The following diagram outlines a generalized experimental workflow for using this compound, based on the methodology described in the scientific literature [1].

Detailed Experimental Protocol

This protocol is adapted from a study that used this compound to validate a JNK biosensor [1].

Reagent Preparation

- This compound Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

- Cell Culture Medium: Prepare standard growth medium for your cell line (e.g., DMEM for HeLa cells supplemented with 10% FBS and 1% penicillin/streptomycin).

- JNK Stimulant: Prepare a stock solution of anisomycin (e.g., 1-5 mM in DMSO or ethanol) or other stimulants like TNF-α.

Cell Seeding and Pre-treatment

- Seed cells in an appropriate culture vessel (e.g., 6-well plate for Western blotting, 96-well glass-bottom plate for imaging) at a desired density. Allow cells to adhere overnight.

- Pre-treatment: Dilute the this compound stock solution in pre-warmed culture medium to achieve a final working concentration of 10 μM. Include a vehicle control (e.g., 0.1% DMSO).

- Aspirate the old medium from the cells and replace it with the inhibitor-containing or control medium.

- Incubate the cells with the inhibitor for a pre-treatment period (e.g., 1-2 hours) in a standard cell culture incubator (37°C, 5% CO₂).

JNK Pathway Stimulation

- Prepare stimulant by diluting anisomycin stock in pre-warmed culture medium to a final working concentration (e.g., 500 nM to 5 μM, optimized for your system).

- Stimulate cells by adding the anisomycin-containing medium directly to the wells. For the vehicle control, add medium without the stimulant.

- Incubate for the required time to observe peak JNK activation (e.g., 20-50 minutes for anisomycin in HeLa cells [1]).

Sample Harvesting and Analysis

- For Western Blot Analysis:

- Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify lysates by centrifugation and determine protein concentration.

- Perform Western blotting using antibodies against phospho-c-Jun (Ser63) to detect inhibition of JNK activity, and total c-Jun or other loading controls (e.g., β-actin, GAPDH) for normalization.

- For Immunofluorescence Analysis:

- Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilize with 0.1% Triton X-100, block with appropriate serum, and incubate with primary antibody (e.g., anti-phospho-c-Jun) followed by fluorescently-labeled secondary antibodies.

- Image using a fluorescence microscope.

Critical Considerations for Your Experiment

- Solvent Control: Always include a vehicle control (DMSO) treated in the same way as inhibitor-treated samples to rule out solvent effects.

- Cytotoxicity: Consider performing a viability assay (e.g., MTT, CellTiter-Glo) alongside your experiment, especially if using high concentrations or long incubation times, to confirm that observed effects are due to pathway inhibition and not cytotoxicity.

- Inhibitor Specificity: While this compound is a valuable tool, be aware that no small-molecule inhibitor is perfectly specific. Corroborating findings with genetic approaches (e.g., siRNA) is good practice.

- Concentration Optimization: The cited 10 μM concentration is a starting point. Conducting a dose-response curve (e.g., 1, 5, 10, 20 μM) is recommended to establish the optimal and minimally effective concentration for your specific cellular model.

References

JNK Inhibitor VIII TGF-induced JNK activation

Mechanistic Insights and Key Findings

JNK inhibitors can have complex, context-dependent effects on TGF-β signaling, ranging from synergistic enhancement to direct inhibition of pathway crosstalk.

- Synergistic Apoptosis in Cholangiocarcinoma: SP600125, a JNK inhibitor, enhances TGF-β1-induced apoptosis in human cholangiocarcinoma cells (RBE cell line). The mechanism is Smad-dependent, as SP600125 increases TGF-β1-induced phosphorylation of Smad2/3 and enhances Smad-mediated transcriptional responses and caspase activation. This pro-apoptotic effect is abolished by Smad4 knockdown [1].

- Inhibition in Osteosarcoma: RepSox, a TGF-β inhibitor, suppresses osteosarcoma cell proliferation, migration, and invasion while promoting apoptosis. Its mechanism involves the inhibition of the JNK/Smad3 signaling pathway, demonstrating that targeting this axis is therapeutically viable [2].

- Overcoming Chemoresistance in Lung Cancer: KRAS-mutant lung cancer cells exhibit autocrine TGF-β1 signaling that activates the Smad2/3-JNK1 pathway. This leads to phosphorylation of SIRT1, enhancing its activity and contributing to chemoresistance. Inhibiting this pathway with compounds like Kuwanon C can re-sensitize cells to chemotherapy [3].

The table below summarizes the key quantitative findings from these studies:

| Cell Type/Model | JNK Inhibitor / TGF-β Modulator | Key Observed Effects | Mechanistic Insights |

|---|---|---|---|

| RBE human cholangiocarcinoma cells [1] | SP600125 (JNK inhibitor) | Enhanced TGF-β1-induced apoptosis | ↑ Smad2/3 phosphorylation; ↑ Smad-mediated transcription; ↑ Caspase cleavage (Smad4-dependent) |

| HOS & 143B osteosarcoma cells [2] | RepSox (TGF-β inhibitor) | Suppressed proliferation, migration, invasion; induced S-phase arrest & apoptosis | ↓ JNK/Smad3 signaling pathway; ↓ EMT-related proteins (N-cadherin, Vimentin, MMP-2, MMP-9) |

| KRAS-mutant lung cancer cells [3] | Kuwanon C (SIRT1 activity inhibitor) | Overcame resistance to cisplatin & pemetrexed | ↓ TGF-β–Smad2/3–JNK1 signaling; ↓ pSIRT1(Ser27) and pSIRT1(Ser47) levels |

Experimental Protocols

Here are detailed methodologies for key experiments examining the JNK/TGF-β interaction.

Protocol 1: Assessing Apoptosis via Flow Cytometry

This protocol is adapted from studies on cholangiocarcinoma and osteosarcoma cells to evaluate the combined effect of JNK inhibition and TGF-β signaling on apoptosis [1] [2].

Cell Seeding and Treatment:

- Seed target cells (e.g., RBE, HOS) in 6-well plates at a density of ( 5 \times 10^5 ) cells per well and allow to adhere overnight.

- Apply experimental treatments for 24-48 hours. Prepare samples as follows:

- Well 1: Vehicle control (e.g., DMSO).

- Well 2: TGF-β1 (e.g., 1-5 ng/mL).

- Well 3: JNK inhibitor (e.g., SP600125 at its determined IC₅₀ or 15 µM).

- Well 4: TGF-β1 + JNK inhibitor.

- Include a well pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-fmk, 20 µM for 1 hour) before adding TGF-β1 and JNK inhibitor to confirm caspase-dependent apoptosis.

Cell Staining:

- Harvest cells, including floating and adherent populations, by gentle trypsinization.

- Wash cells twice with cold PBS.

- Resuspend cell pellet in 100 µL of 1X Annexin V Binding Buffer.

- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

- Incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X Annexin V Binding Buffer and analyze by flow cytometry within 1 hour.

Data Analysis:

- Use a flow cytometer with filters for FITC (530 nm) and PI (617 nm).

- Identify populations:

- Viable cells: Annexin V⁻/PI⁻

- Early apoptotic cells: Annexin V⁺/PI⁻

- Late apoptotic/necrotic cells: Annexin V⁺/PI⁺

- Compare the percentage of total apoptotic cells (early + late) across treatment groups. Statistical significance is typically determined by one-way ANOVA [1].

Protocol 2: Analyzing Signaling Pathways by Western Blot

This protocol is crucial for validating the mechanistic findings related to Smad and JNK pathway crosstalk [1] [3].

Cell Treatment and Protein Extraction:

- Culture and treat cells in 60-mm dishes as described in Protocol 1.

- On ice, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge lysates at 12,000 × g for 15 minutes at 4°C to remove debris.

- Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

Gel Electrophoresis and Transfer:

- Separate 20-40 µg of total protein per sample by SDS-PAGE on an 8-15% gel.

- Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

Antibody Probing:

- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

- Key antibodies for this pathway include:

- Phospho-proteins: p-Smad2 (Ser465/467), p-Smad3 (Ser423/425), p-JNK (Thr183/Tyr185), p-c-Jun.

- Total proteins: Total Smad2/3, Total JNK, Total c-Jun.

- Apoptosis markers: Cleaved Caspase-3, Cleaved PARP.

- Loading control: GAPDH or β-Actin.

- Key antibodies for this pathway include:

- Wash membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection and Analysis:

- Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

- Quantify band intensities using image analysis software. Changes in pathway activation are assessed by comparing the ratio of phosphorylated protein to total protein across treatment groups [1].

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a general experimental workflow based on the cited research.

TGF-β/JNK Signaling Crosstalk

Experimental Workflow for JNK/TGF-β Studies

Critical Considerations for Experimental Design

- Cellular Context is Crucial: The effect of JNK inhibition is highly cell-type and disease-stage dependent. It can enhance TGF-β's tumor-suppressive apoptosis or inhibit its tumor-promoting effects. Preliminary experiments to map the baseline activity of both pathways in your model system are essential [1] [2] [3].

- Inhibitor Selection and Specificity: SP600125 is a well-characterized but not entirely specific ATP-competitive JNK inhibitor. Consider using newer, more specific inhibitors (e.g., JNK-IN-8) or genetic knockdown approaches to confirm findings. Always use appropriate vehicle controls and dose-response experiments to determine optimal concentrations [5].

- Time-Dependent Effects: The duration of JNK inhibition can lead to different outcomes. Transient inhibition may promote stem cell quiescence in certain contexts, while longer-term inhibition drives apoptosis in cancer cells. Treatment timelines should be carefully optimized [1] [5].

References

- 1. SP600125 enhances JNK ‑ inhibitor ‑ TGF apoptosis of RBE... β induced [spandidos-publications.com]

- 2. ‑ TGF RepSox suppresses osteosarcoma via the... β inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting TGF-β–Smad2/3–JNK1-mediated SIRT1 activity ... [nature.com]

- 4. TGF-β/JNK axis mediates mitochondrial damage and ... [pmc.ncbi.nlm.nih.gov]

- 5. Transient Inhibition of the JNK Pathway Promotes Human ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for JNK Inhibitor VIII Stock Solution Preparation and Use

Introduction

JNK Inhibitor VIII (CAS 894804-07-0), also known as TCS JNK 6o, is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK-1, JNK-2, and JNK-3). This small molecule inhibitor has demonstrated significant potency with Ki values of 2 nM, 4 nM, and 52 nM for JNK-1, -2, and -3, respectively, and IC₅₀ values of 45 nM and 160 nM for JNK-1 and -2, respectively [1]. The compound exhibits remarkable selectivity, showing over 1000-fold selectivity for JNK-1 and -2 over other MAP kinases including ERK2, p38α, and p38δ [1].

This compound has been widely utilized in research investigating JNK-related signaling pathways, including stress responses, apoptosis, and cellular survival mechanisms [2]. Studies indicate that this inhibitor can effectively suppress apoptosis, caspase cleavage, and cytochrome C release while blocking phosphorylation of JNK without affecting the expression of IL-6, IL-8, or COX-2 [2]. These properties make it an invaluable tool for dissecting the complex roles of JNK signaling in various physiological and pathological contexts.

The following application notes provide detailed protocols for stock solution preparation, quality control, and experimental applications of this compound to ensure reproducible results in research settings.

Chemical and Physical Properties

Basic Chemical Characteristics

Table 1: Chemical properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 894804-07-0 [2] |

| Molecular Formula | C₁₈H₂₀N₄O₄ [1] |

| Molecular Weight | 356.38 g/mol [1] |

| Purity | ≥95% [2] to 99.58% [1] |

| Physical Form | White to off-white solid [1] |

| Storage Conditions | Powder: -20°C for 3 years; Solution: -80°C for 6 months or -20°C for 1 month [1] |

Stock Solution Preparation

Materials and Equipment

- This compound (lyophilized powder)

- High-quality anhydrous DMSO (≥99.9% purity)

- Analytical balance (capable of weighing 0.1 mg - 100 mg)

- Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

- Piperettes and sterile tips

- Vortex mixer

- Sonicator (with microplate horn or bath)

Preparation Protocol

Weighing: Allow the this compound vial to reach room temperature before opening to prevent condensation. Accurately weigh the desired amount of compound using an analytical balance.

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the recommended stock concentration of 10-100 mM. For most applications, 10 mM stock solution is recommended [1].

Solubilization:

- Vortex the mixture for 30-60 seconds until the powder appears dispersed.

- Sonicate the solution for 5-10 minutes using a bath sonicator or until the solution becomes clear.

- Vortex again briefly to ensure complete mixing.

Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.

Storage: Store aliquots at -80°C for long-term storage (6 months) or -20°C for short-term storage (1 month) [1].

Table 2: Recommended stock solution concentrations and preparation guidelines

| Stock Concentration | DMSO Volume per 1 mg Compound | Stability | Recommended Applications |

|---|

| 10 mM | 280.6 μL | -80°C: 6 months -20°C: 1 month | Standard cell culture studies Kinase inhibition assays | | 50 mM | 56.1 μL | -80°C: 6 months -20°C: 1 month | High-throughput screening Concentrated dosing solutions | | 100 mM | 28.1 μL | -80°C: 3 months -20°C: 2 weeks | Limited applications requiring minimal dilution |

Quality Control and Validation

Visual Inspection

Examine the prepared stock solution for clarity and absence of particulate matter. This compound solutions should appear clear without visible precipitation or discoloration [1].

Functional Validation

To verify inhibitory activity, consider testing the stock solution in a JNK phosphorylation assay:

- Treat cells with anisomycin (100-200 ng/mL) for 30-60 minutes to activate JNK.

- Pre-treat with this compound at working concentrations for 1-2 hours.

- Analyze JNK phosphorylation status via Western blotting using phospho-specific JNK antibodies.

- Compare with untreated and anisomycin-only controls.

The inhibitor should effectively block JNK phosphorylation without affecting total JNK protein levels [2].

Experimental Applications

In Vitro Cell Culture Applications

Table 3: Recommended working concentrations for various experimental systems

| Experimental System | Working Concentration Range | Pre-incubation Time | Key Readouts |

|---|

| Standard inhibition studies | 100 nM - 1 μM | 1-2 hours | JNK phosphorylation AP-1 activity | | Apoptosis suppression | 500 nM - 5 μM | 2-4 hours | Caspase cleavage Cytochrome C release | | Stress response modulation | 250 nM - 2.5 μM | 1 hour before stressor | Cell viability Stress marker expression |

Handling and Safety Considerations

- This compound is for research use only and not for diagnostic or therapeutic applications [2].

- Always use appropriate personal protective equipment when handling compound powders and solutions.

- DMSO is an effective solvent that readily penetrates biological membranes; handle with care to avoid accidental exposure.

Troubleshooting Guide

| Issue | Potential Cause | Solution |

|---|---|---|

| Poor solubility in DMSO | Low-quality DMSO with water contamination | Use fresh, anhydrous DMSO; ensure proper storage |

| Reduced inhibitory activity | Multiple freeze-thaw cycles | Prepare single-use aliquots; avoid repeated thawing |

| Extended storage at -20°C | Use -80°C for long-term storage; verify storage conditions | |

| Precipitate formation in working solution | Rapid dilution into aqueous buffer | Add compound solution to rapidly stirring buffer |

| High final DMSO concentration in media | Keep final DMSO concentration ≤0.1% for cell studies |

Signaling Pathway Context

The JNK signaling pathway represents a critical component of cellular stress response mechanisms. As part of the mitogen-activated protein kinase (MAPK) family, JNKs are activated by diverse stimuli including environmental stress, inflammatory cytokines, and growth factors [3]. The paradoxical role of JNK in both promoting and suppressing tumorigenesis underscores the importance of precise pharmacological tools like this compound for dissecting these complex biological functions [4].

Figure 1: JNK Signaling Pathway and Inhibitor Mechanism. This compound acts as an ATP-competitive inhibitor of JNK isoforms, blocking downstream phosphorylation of transcription factors. Note the paradoxical activation of the JNK pathway by certain p38 MAPK inhibitors like SB202190, highlighting the complexity of kinase signaling networks [5].

References

- 1. This compound (TCS JNK 6o) [medchemexpress.com]

- 2. | CAS 894804-07-0 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. Selective inhibitors for JNK signalling: a potential targeted ... [pmc.ncbi.nlm.nih.gov]

- 4. JNK Regulation of Oncogenesis [sciencedirect.com]

- 5. Activation of c-Jun N-Terminal Kinase (JNK) by widely used ... [pmc.ncbi.nlm.nih.gov]

JNK Inhibitor VIII cellular assay concentration

Quantitative Data of JNK Inhibitor VIII

The table below summarizes the known inhibitory concentrations of this compound from a commercial supplier's data sheet [1].

| Target | IC50 (Half-Maximal Inhibitory Concentration) | Ki (Inhibition Constant) |

|---|---|---|

| JNK1 | 45 nM | 2 nM |

| JNK2 | 160 nM | 4 nM |

| JNK3 | Information missing [1] | 52 nM |

Generalized Cellular Assay Protocol for JNK Inhibitors

This protocol is adapted from methods used in studies with other JNK inhibitors (like SP600125 and JNK-IN-8) [2] [3]. You will need to optimize the concentrations based on your specific cell model and experimental goals, using the data in the table above as a starting point.

Cell Preparation and Treatment

- Cell Line Selection: Choose a relevant cell line for your research question (e.g., MCF-7 for breast cancer [2] or 5-8F for nasopharyngeal carcinoma [3]).

- Inhibitor Preparation:

- Prepare a stock solution of this compound in DMSO, for example, at 10 mM [1].

- Dilute the stock solution in cell culture medium to create a concentration gradient for treatment. A common working concentration range for functional assays is 0.1 to 10 µM.

- Treatment: Seed cells in culture plates. The next day, pre-treat cells with this compound for 1-2 hours before applying any stimulus (e.g., sorbitol for osmotic stress [4] or a chemotherapeutic drug). Include a vehicle control (DMSO at the same dilution as your highest inhibitor concentration).

Key Downstream Assays

- Cell Viability/Proliferation (MTT Assay):

- After treatment (e.g., 24 hours), add MTT reagent to each well.

- Incubate for 2-4 hours to allow formazan crystal formation.

- Dissolve the crystals with a solvent and measure the absorbance at 490 nm [3].

- Apoptosis Analysis (Flow Cytometry):

- Harvest treated and control cells.

- Stain cells with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature.

- Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells [3].

- Target Engagement Verification (Western Blot):

- Lyse treated cells to extract total protein.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Immunoblot with specific antibodies. To confirm JNK inhibition, probe for:

Experimental Workflow and JNK Signaling Pathway

The following diagram illustrates the general workflow for a cellular assay investigating the effect of a JNK inhibitor, integrating the protocols described above.

The diagram below summarizes the core JNK signaling pathway, showing where this compound acts and which phosphorylation events you can measure in your Western blot to confirm its activity.

Critical Considerations for Researchers

- Starting Concentration: For this compound, begin testing in the low micromolar range (e.g., 1-10 µM) and perform a dose-response curve to determine the optimal concentration for your specific assay [1].

- DMSO Control: The concentration of DMSO in your vehicle control should typically be ≤0.1% to avoid cytotoxicity.

- Mechanism Confirmation: Always include Western blot analysis for phospho-c-Jun to verify that observed phenotypic effects (like reduced viability) are indeed due to on-target JNK inhibition [4].

- Context-Dependent Effects: Be aware that the biological outcome of JNK inhibition (e.g., increased or decreased chemosensitivity) can vary significantly depending on the cell type and stimulus [3] [5].

Reference Information

- This compound Bioactivity & Solubility. TargetMol. [Online] Retrieved 2020 [1].

- JNK pathway inhibition enhances chemotherapeutic sensitivity in nasopharyngeal carcinoma. Oncology Letters, 14(2), 1790–1794 (2017). This study provided the experimental framework for MTT, apoptosis, and Western blot assays [3].

- Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8. Biology, 9(10), 320 (2020). This study provided an example of JNK inhibitor application in breast cancer cells and its effect on pathways like Wnt signaling [2].

- Reversible covalent c-Jun N-terminal kinase inhibitors. Nature Communications, 15, 8606 (2024). This study provided an example of using sorbitol to activate JNK and the use of phospho-c-Jun as a readout for inhibition [4].

References

- 1. | JNK | TargetMol Inhibitor VIII JNK [targetmol.com]

- 2. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 ... [pmc.ncbi.nlm.nih.gov]

- 3. JNK pathway inhibition enhances chemotherapeutic ... [pmc.ncbi.nlm.nih.gov]

- 4. Reversible covalent c-Jun N-terminal kinase inhibitors ... [nature.com]

- 5. Inhibition of JNK increases the sensitivity of hepatocellular ... [nature.com]

Biochemical Characterization & Mechanism of Action

JNK Inhibitor VIII (also known as TCS JNK 6o) is a cell-permeable, reversible, and ATP-competitive inhibitor that demonstrates high potency and selectivity for JNK isoforms [1] [2].

- Primary Mechanism: It binds to the ATP-binding site of JNKs, effectively competing with ATP and inhibiting kinase activity [1].

- High Selectivity: It exhibits excellent selectivity, with over 1000-fold selectivity for JNK-1 and JNK-2 over other MAP kinases like ERK2, p38α, and p38δ, and shows minimal activity against a panel of 72 other kinases [1] [2] [3].

The table below summarizes its key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀).

| JNK Isoform | Ki (nM) | IC₅₀ (nM) |

|---|---|---|

| JNK1 | 2 [1] [2] [3] | 45 [2] [3] |

| JNK2 | 4 [1] [2] [3] | 160 [2] [3] |

| JNK3 | 52 [1] [2] [3] | Not Fully Characterized |

Key Research Applications and Protocols

This compound is a valuable tool for probing JNK-dependent signaling pathways. Here are detailed protocols for its major research applications.

Application 1: Inhibiting c-Jun Phosphorylation in Cell-Based Assays

This protocol is used to measure the inhibitor's efficacy in a cellular context, typically in HepG2 cells [1] [2].

Workflow Diagram

Detailed Protocol

- Cell Culture: Seed HepG2 cells in appropriate culture medium and allow them to adhere overnight [2].

- Serum Starvation: Replace the medium with serum-free medium for 12-24 hours to synchronize the cells and quiesce signaling pathways.

- Inhibitor Pre-treatment: Prepare a dilution series of this compound in DMSO. Pre-treat cells with the inhibitor (typical working concentration around 1-10 µM) for 1-2 hours before stimulation. Include a DMSO-only vehicle control [2] [4].

- Cell Stimulation: Stimulate cells with a JNK activator, such as anisomycin (50-100 ng/mL), for 30-60 minutes to induce c-Jun phosphorylation [4].

- Cell Lysis and Analysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Detection by Western Blot: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe for phospho-c-Jun (Ser63). The reported EC₅₀ for inhibiting c-Jun phosphorylation in HepG2 cells is 920 nM [1]. Re-probe the membrane for total c-Jun to confirm equal loading.

Application 2: Assessing Cell Viability and Proliferation

This protocol determines the effect of this compound on the growth of various cancer cell lines [2].

Workflow Diagram

Detailed Protocol

- Cell Plating: Plate cells (e.g., PTEN-null MEFs, NB7, DU-145) in a 96-well plate at a density that ensures 70-90% confluence at the end of the assay [1] [2].

- Compound Treatment: The next day, treat cells with a dose range of this compound (e.g., from 1 nM to 50 µM). Each concentration should be tested in replicates (n=3-6).

- Incubation: Incubate cells for 48-72 hours at 37°C and 5% CO₂.

- Viability Measurement: Add a cell viability reagent like MTT or CellTiter-Glo according to the manufacturer's instructions. Incubate and measure the signal (absorbance for MTT, luminescence for CellTiter-Glo).

- Data Analysis: Calculate the percentage of viable cells relative to the DMSO control. Fit the dose-response data to a sigmoidal curve to determine the IC₅₀ value, which varies by cell line (e.g., 2.27 µM for NB7 cells and 19.87 µM for DU-145 cells) [2].

Application 3: Studying PTEN-Null or Drug-Resistant Cancer Phenotypes

Research shows this compound can preferentially block the growth of PTEN-null mouse embryonic fibroblasts (MEFs) and reverse mesenchymal profiles in paclitaxel (PTX)-resistant breast cancer cells [1] [5].

Signaling Pathway Diagram

Detailed Protocol

- Use Relevant Cell Models: Utilize PTEN-null MEFs or generate drug-resistant cell lines (e.g., PTX-resistant MCF-7 cells by chronic, low-dose paclitaxel exposure) [1] [5].

- Functional Assays:

- Motility/Migration: Perform a wound healing (scratch) assay or Transwell migration assay on PTX-resistant cells treated with this compound (e.g., 1-10 µM). The inhibitor has been shown to suppress the enhanced migration potential of these cells [5].

- Colony Formation: Seed cells at low density, treat with the inhibitor, and allow colonies to form over 1-2 weeks. Stain with crystal violet and count colonies to assess long-term growth suppression [5].

- Mechanistic Analysis: Analyze lysates from treated cells via Western blot to confirm downregulation of JNK pathway targets (e.g., p-c-Jun, Vimentin) and related pathways (e.g., p38, Wnt signaling members) [5].

Critical Notes for Researchers

- Solubility and Storage: this compound is soluble in DMSO (10 mg/mL). Prepare stock solutions in DMSO and store at -20°C, protected from light. The solid compound is stable under these conditions for years [1] [3].

- Cellular Penetration: The compound is cell-permeable, making it suitable for live-cell assays [1].

- Control Experiments: Always include a vehicle control (DMSO at the same concentration as used in treatments) to account for any solvent effects. For studies involving stimulation, include an unstimulated control baseline.

References

- 1. This compound [sigmaaldrich.com]

- 2. This compound | JNK inhibitor | Mechanism | Concentration [selleckchem.com]